molecular formula C5H10ClNO2 B186538 Azetidin-3-yl acetate hydrochloride CAS No. 118972-95-5

Azetidin-3-yl acetate hydrochloride

Cat. No.: B186538
CAS No.: 118972-95-5
M. Wt: 151.59 g/mol
InChI Key: FMZWYSVWWFCTDP-UHFFFAOYSA-N
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Description

Azetidin-3-yl acetate hydrochloride is a nitrogen-containing heterocyclic compound with a four-membered ring structure. It is an important intermediate in organic synthesis and has a wide range of applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-3-yl acetate hydrochloride typically involves the esterification of azetidine-3-carboxylic acid. One common method includes the use of acetic anhydride and a base such as potassium carbonate in a solvent like acetonitrile/methanol (9:1 ratio) at 60°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl acetate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Azetidin-3-yl acetate hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for bioactive compounds and natural products.

    Medicine: It is involved in the development of pharmaceuticals, including antihypertensive agents and anticoagulants.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Azetidin-3-yl acetate hydrochloride involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-3-yl acetate hydrochloride is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

azetidin-3-yl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-4(7)8-5-2-6-3-5;/h5-6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZWYSVWWFCTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620883
Record name Azetidin-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118972-95-5
Record name Azetidin-3-yl acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name azetidin-3-yl acetate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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